
2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2460756-42-5 . It has a molecular weight of 171.69 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C5H13NOS.ClH/c1-7-5(3-6)4-8-2;/h5H,3-4,6H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Catalytic Amination Studies The amination of alcohols, such as 1-methoxy-2-propanol, has been studied using nickel-on-silica catalysts, demonstrating the potential use of similar chemical structures in catalytic processes. These studies have shown that selectivity for desired products, such as 2-amino-1-methoxypropane, can exceed 90% under certain conditions. This research suggests the relevance of 2-Methoxy-3-methylsulfanylpropan-1-amine hydrochloride in catalytic amination reactions, highlighting its potential application in the synthesis of various amines through catalytic processes (Bassili & Baiker, 1990).
Chemical Reaction Pathways Investigations into the reactions of specific amines with super bases have led to the formation of novel compounds, such as 2-ethylidene-6-methoxy-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine. Such studies provide insights into the reactivity and potential applications of 2-Methoxy-3-methylsulfanylpropan-1-amine hydrochloride in synthesizing new molecular structures through unexpected reaction pathways (Nedolya et al., 2011).
Photolabile Protecting Groups The development of photolabile protecting groups for amines is a critical area of research in organic synthesis. Studies on 9-Hydroxymethylxanthene derivatives, including 2-methoxy-9-methylxanthene, have demonstrated their effectiveness as photolabile protecting groups. This research indicates the potential use of 2-Methoxy-3-methylsulfanylpropan-1-amine hydrochloride in the development of novel protecting groups that can be removed under mild conditions, facilitating complex synthetic pathways (Yueh et al., 2015).
Continuous Methylation Processes The selective methylation of amines using supercritical methanol over solid catalysts represents a significant advancement in chemical synthesis. Research on the chemoselective methylation of bifunctionalized amines has highlighted the efficiency and selectivity of such processes, suggesting the relevance of 2-Methoxy-3-methylsulfanylpropan-1-amine hydrochloride in facilitating methylation reactions under supercritical conditions for the synthesis of N-methylated products (Oku et al., 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
将来の方向性
特性
IUPAC Name |
2-methoxy-3-methylsulfanylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS.ClH/c1-7-5(3-6)4-8-2;/h5H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERJOCPXCBYLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)CSC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

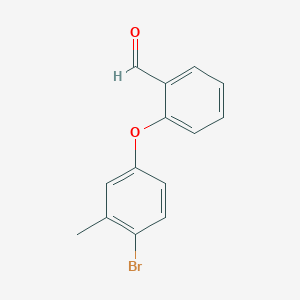
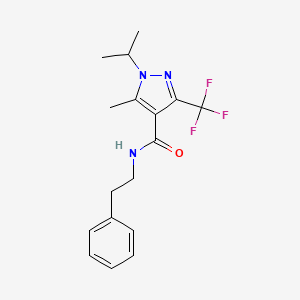
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2968961.png)
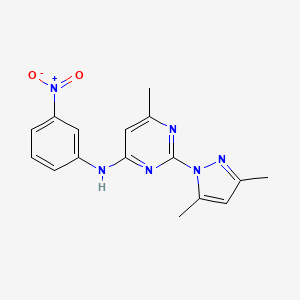

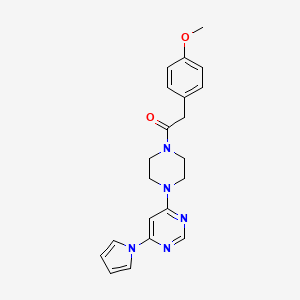
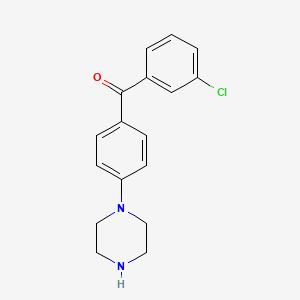

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968974.png)


![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2968979.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B2968980.png)
![3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2968982.png)